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Compound Name:
Biotin-PEG7-C2-NH-Vidarabine-S-

CH3

Cat. No.: B12419458 Get Quote

An In-depth Technical Guide to Biotin-PEG7-C2-NH-Vidarabine-S-CH3

Disclaimer: The compound "Biotin-PEG7-C2-NH-Vidarabine-S-CH3" is a specialized chemical

product available from various suppliers. As of this writing, there is no peer-reviewed scientific

literature detailing its synthesis, characterization, or specific biological applications. This guide

is constructed based on an analysis of its constituent parts, their known chemical and biological

functions, and a hypothesized chemical structure derived from its nomenclature. The

experimental protocols provided are representative examples for similar molecules and

applications.

Introduction
Biotin-PEG7-C2-NH-Vidarabine-S-CH3 is a complex bifunctional molecule designed for

applications in chemical biology, drug discovery, and diagnostics. It incorporates three key

functional domains: an affinity tag (Biotin), a flexible polyethylene glycol linker (PEG7), and a

biologically active "warhead" molecule (a methylthio-modified Vidarabine analog).

Biotin: A vitamin with an exceptionally high affinity for the proteins avidin and streptavidin.

This interaction is widely exploited for non-covalent, yet highly stable and specific, labeling

and immobilization of target molecules.

PEG7 Linker: A seven-unit polyethylene glycol chain acts as a long, hydrophilic spacer. PEG

linkers are known to improve the solubility and stability of conjugated molecules, reduce
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steric hindrance, and minimize non-specific binding in biological assays[1][2]. The "C2-NH"

component suggests an ethylamine group, likely forming a stable amide bond within the

linker structure.

Vidarabine-S-CH3 Warhead: Vidarabine (also known as ara-A) is a well-characterized

antiviral nucleoside analog active against herpes simplex (HSV) and varicella-zoster (VZV)

viruses[3]. The "-S-CH3" suffix indicates a methylthio modification, which likely replaces the

C6-amino group of the adenine base. This modification would alter the molecule's hydrogen

bonding potential and interaction with target proteins.

The combination of these components suggests the molecule is designed as a chemical probe.

Its primary utility is likely in assays such as affinity pull-downs to identify cellular binding

partners of the modified Vidarabine, or as a component in the synthesis of more complex

molecules like Proteolysis Targeting Chimeras (PROTACs)[4][5].

Hypothesized Chemical Structure and Properties
Based on the nomenclature, the most plausible structure involves the covalent linkage of the

Biotin-PEG7 moiety to the 5'-hydroxyl group of the Vidarabine arabinose sugar, a common site

for modification[6][7]. The methylthio group is hypothesized to be at the C6 position of the

purine ring.

Quantitative Data
The physicochemical properties of the hypothesized structure and its core components are

summarized below.
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Property
Hypothesized Full
Molecule

Vidarabine (Warhead)

Chemical Formula C37H61N7O12S2 C10H13N5O4[8]

Molecular Weight 876.06 g/mol 267.24 g/mol [8]

Appearance
White to off-white crystalline

powder[9]

White to off-white crystalline

powder[9]

Water Solubility
Predicted to be moderate to

high
3 mg/mL

LogP Not determined -2.115[9]

Biological Mechanism of Action (Vidarabine Core)
The biological activity of the conjugate is derived from its Vidarabine core. Vidarabine is a

prodrug that, once inside a cell, is phosphorylated by cellular kinases to its active triphosphate

form, ara-ATP[6][7]. Ara-ATP inhibits viral DNA synthesis through a dual mechanism of action:

Competitive Inhibition: Ara-ATP competes with the natural substrate, deoxyadenosine

triphosphate (dATP), for the active site of viral DNA polymerase[8][9].

Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose

sugar's stereochemistry prevents the formation of the next phosphodiester bond, thus

terminating DNA chain elongation[6][7].

This process effectively halts viral replication. The selectivity of Vidarabine is attributed to the

viral DNA polymerase's higher affinity for ara-ATP compared to the host cell's DNA

polymerases[6][10].
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Caption: Mechanism of action for the Vidarabine core.

Experimental Protocols
As no specific protocols for this molecule are published, the following sections provide detailed,

representative methodologies for its potential synthesis and a key application.
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Representative Synthesis Protocol: Conjugation of
Biotin-PEG to a Nucleoside Analog
This protocol describes a general method for conjugating a commercially available amine-

reactive Biotin-PEG linker (e.g., Biotin-PEG7-C2-NH2, which would be further functionalized to

an NHS ester) to the 5'-hydroxyl group of a protected Vidarabine analog.

Materials:

2',3'-diprotected Vidarabine (e.g., 2',3'-di-O-acetyl-Vidarabine)

Biotin-PEG7-C2-COOH

N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent

4-Dimethylaminopyridine (DMAP)

Anhydrous Dimethylformamide (DMF)

Ammonium hydroxide solution for deprotection

Reverse-phase HPLC system for purification

Methodology:

Activation of Linker: Dissolve Biotin-PEG7-C2-COOH (1.2 equivalents) in anhydrous DMF.

Add DCC (1.2 eq.) and stir at room temperature for 1 hour to activate the carboxylic acid.

Conjugation: In a separate flask, dissolve the protected Vidarabine analog (1.0 eq.) and

DMAP (0.1 eq.) in anhydrous DMF.

Add the activated Biotin-PEG linker solution dropwise to the Vidarabine solution.

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by

Thin Layer Chromatography (TLC) or LC-MS.

Deprotection: Upon completion, quench the reaction and evaporate the solvent under

reduced pressure. Resuspend the residue in a solution of methanolic ammonia or aqueous
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ammonium hydroxide to remove the acetyl protecting groups from the 2' and 3' hydroxyls.

Stir for 4-6 hours.

Purification: Neutralize the solution and purify the crude product using reverse-phase HPLC

to obtain the final Biotin-PEG7-C2-NH-Vidarabine conjugate.

Characterization: Confirm the identity and purity of the final product using mass spectrometry

and NMR spectroscopy.

Application Protocol: In Vitro Affinity Pull-Down Assay
This protocol details how Biotin-PEG7-C2-NH-Vidarabine-S-CH3 can be used to identify

binding proteins from a cell lysate.

Materials:

Biotin-PEG7-C2-NH-Vidarabine-S-CH3

Streptavidin-conjugated magnetic beads (e.g., Dynabeads)[11]

Cell lysate from a relevant cell line (e.g., HSV-infected cells)

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)[11]

Elution Buffer (e.g., high salt buffer or SDS-PAGE loading buffer)

Control: Free biotin solution

Methodology:

Bead Preparation: Resuspend the streptavidin magnetic beads. Transfer the desired amount

to a microfuge tube. Place the tube on a magnetic rack to pellet the beads, then discard the

supernatant[11].

Equilibration: Wash the beads three times with Binding/Wash Buffer to remove preservatives

and equilibrate them[11].
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Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add Biotin-
PEG7-C2-NH-Vidarabine-S-CH3 to a final concentration of 10-50 µM. Incubate for 30-60

minutes at 4°C with gentle rotation to allow the biotinylated compound to bind to the

streptavidin beads.

Blocking (Optional): To block any remaining free streptavidin sites, add a small amount of

free biotin and incubate for 15 minutes.

Washing: Pellet the beads using the magnetic rack and wash them three times with ice-cold

Binding/Wash Buffer to remove any unbound "bait" molecule.

Protein Binding: Add the prepared cell lysate to the beads. Incubate for 1-3 hours at 4°C with

gentle rotation to allow target proteins to bind to the immobilized Vidarabine analog.

Washing: After incubation, pellet the beads and wash them 3-5 times with Binding/Wash

Buffer to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads using an appropriate Elution Buffer. For

mass spectrometry, elution with SDS-PAGE loading buffer followed by running a short gel is

a common method.

Analysis: Analyze the eluted proteins by SDS-PAGE and subsequent mass spectrometry to

identify potential binding partners of the Vidarabine-S-CH3 warhead.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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